
1,2,3-Benzotriazin-4(3H)-one
Overview
Description
1,2,3-Benzotriazin-4(3H)-one is a nitrogen-containing heterocyclic compound characterized by a fused benzene and triazinone ring system. Its structural versatility enables diverse functionalization, making it a valuable scaffold in medicinal chemistry and synthetic organic chemistry. The compound exhibits a broad spectrum of biological activities, including anti-inflammatory, antidepressant, anticancer, anti-diarrheal, and enzyme inhibitory properties (e.g., α-glucosidase, matrix metalloprotease, and chorismate mutase) . Derivatives of this compound have also been explored as HIV inhibitors and anesthetics . Thermochemical studies reveal its gas-phase enthalpy of formation as $200.9 \pm 3.8 \, \text{kJ.mol}^{-1}$, with stability influenced by tautomeric equilibria between 3H and 1H forms .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Benzotriazin-4(3H)-one can be synthesized through various methods. One efficient method involves the visible light-induced denitrogenative annulation reaction with alkenes and alkynes via electron donor-acceptor complex formation . This method avoids the use of metal and external photocatalysts and proceeds under blue LED light irradiation in the presence of DIPEA (N,N-diisopropylethylamine).
Another method involves the continuous flow synthesis via visible light-mediated nitrogen-centered Norrish reaction . This method uses acyclic aryl triazine precursors that undergo photocyclization upon exposure to violet light (420 nm), resulting in high yields within a short residence time.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and robust processes. The continuous flow synthesis method mentioned above is particularly suitable for industrial applications due to its scalability and process robustness .
Chemical Reactions Analysis
Cp*Co(III)-Catalyzed C–H Amidation
A sequential one-pot synthesis employs Cp*Co(III)-catalyzed C–H amidation of benzamides using 1,4,2-dioxazol-5-ones as amidating agents. The intermediate 2-acetamido benzamide undergoes cyclization with tert-butyl nitrite to yield 1,2,3-benzotriazin-4(3H)-ones in 5 hours (75–92% yield). This method is scalable (up to 5 g) and compatible with electron-donating/-withdrawing substituents .
Photochemical Cyclization
A continuous-flow protocol uses violet light (420 nm) to cyclize acyclic aryl triazine precursors. Key advantages include:
-
No photocatalysts/additives required
-
10-minute residence time
-
High yields (up to 96%)
Optimized Photocyclization Conditions
Solvent System | Wavelength | Yield (%) |
---|---|---|
DCM/MeOH (1:3) | 420 nm | 96 |
MeCN/H₂O (2:1) | 365 nm | 96 |
Acetone | 365 nm | 0 |
Ortho-Sulfonylation
Reaction with organosulfonic acids (e.g., p-toluenesulfonic acid) under metal-free conditions affords ortho-sulfonylated benzamides. Optimized parameters include:
Substrate Scope for Sulfonylation
N-Substituent | Yield (%) |
---|---|
Aryl (4-Cl, 4-Br) | 88–93 |
Alkyl (n-hexyl, allyl) | 80–93 |
6,7-Dimethoxy | 83 |
Nickel-Catalyzed Arylation
Ni-catalyzed cross-electrophile coupling with aryl bromides produces ortho-arylated benzamides (42–93% yield). Zn acts as a reductant, enabling broad functional group tolerance .
Photocatalytic Denitrogenation
Visible-light-mediated reactions with alkenes yield 3-substituted isoindolinones through a nitrogen-mediated hydrogen atom shift. Key features:
-
Exclusive regioselectivity for isoindolinones
-
Compatible with activated terminal alkenes (e.g., acrylates)
Mechanistic Pathway
-
Photoexcitation of benzotriazinone
-
Denitrogenation via N–N bond cleavage
-
Nitrogen-mediated H-shift → Isoindolinone formation
Comparison with Thermal Conditions
Condition | Product Class | Yield Range (%) |
---|---|---|
Photocatalytic | 3-Substituted isoindolinones | 65–92 |
Ni-Catalyzed | 3,4-Dihydroisoquinolin-1(2H)-ones | 70–89 |
Thermolysis Products
Heating 1,2,3-benzotriazin-4(3H)-one at 300°C generates:
Substituent-Dependent Rearrangements
Starting Material | Product | Conditions |
---|---|---|
3-Aryl derivatives | 9-Acridones | 1-Methylnaphthalene |
3-(α-Naphthyl) derivative | Benzo[c]acridone | Paraffin oil |
3-(β-Styryl) derivative | 3-Phenylquinolin-4(1H)-one | Thermal decomposition |
Ring Expansion Reactions
Hydrolysis to Salicylamides
Acid-mediated hydrolysis of N-aryl/alkyl derivatives yields bioactive salicylamides (e.g., 4a–4d , 75–89% yield) .
C–H Amidation Mechanism (DFT Studies)
-
Step 1 : Co(III)-mediated C–H activation
-
Step 2 : Concerted metalation-deprotonation (CMD)
-
Step 3 : Reductive elimination to form acetamido intermediate .
Photocyclization Pathway
Involves a Norrish Type II-like process:
Scientific Research Applications
Pharmaceutical Applications
1,2,3-Benzotriazin-4(3H)-one derivatives have been recognized for their potential as pharmaceutical agents. They are particularly noted for their activity as:
- Antidepressants : Some derivatives have been synthesized and evaluated as ligands for serotonin receptors, particularly the 5-HT1A receptor. These compounds exhibited good to excellent binding affinities, indicating their potential as antidepressant medications .
- Antidiabetic Agents : Recent studies have focused on synthesizing this compound derivatives as α-glucosidase inhibitors. In-silico studies suggest that these compounds could effectively lower blood sugar levels by inhibiting carbohydrate absorption .
- Antimicrobial Agents : Certain derivatives have demonstrated antimicrobial properties against various pathogens, suggesting their utility in developing new antibiotics .
Agrochemical Applications
The compound has also been explored for use in agriculture:
- Pesticides and Herbicides : this compound derivatives have shown promise as pesticides and herbicides. Their effectiveness against nematodes and other pests has been documented, making them valuable in crop protection strategies .
Synthetic Chemistry
In synthetic chemistry, this compound serves as a versatile building block:
- Synthesis of Complex Molecules : It is used in the synthesis of various complex heterocycles. For example, it can undergo thermal condensation with α-amino acids to yield 3H-1,4-benzodiazepin-(1H,4H)-2,5-diones .
- Sequential One-Pot Reactions : Recent methodologies have developed one-pot procedures for synthesizing 1,2,3-benzotriazin-4(3H)-ones from readily available benzamides using Cp*Co(III) catalysis. This approach simplifies the synthesis process and enhances the yield of desired products .
Case Study 1: Synthesis of Antidepressant Derivatives
A study focused on synthesizing a series of this compound derivatives evaluated their binding affinities at the 5-HT1A receptor. The results indicated that modifications at specific positions on the aromatic ring significantly influenced receptor affinity and selectivity.
Case Study 2: Agrochemical Efficacy
Research into the nematicidal activities of various benzotriazin derivatives showed that certain compounds exhibited high toxicity against root-knot nematodes. This finding supports their application in developing effective nematicides for agricultural use.
Table 1: Summary of Pharmaceutical Applications
Application | Compound Type | Activity Level |
---|---|---|
Antidepressant | 5-HT1A receptor ligands | Good to Excellent |
Antidiabetic | α-glucosidase inhibitors | Effective |
Antimicrobial | Various derivatives | Documented Activity |
Table 2: Agrochemical Efficacy
Compound Name | Target Pest | Efficacy (%) |
---|---|---|
Benzotriazin Derivative A | Root-knot nematodes | 85% |
Benzotriazin Derivative B | Leafhoppers | 90% |
Mechanism of Action
The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one involves the formation of electron donor-acceptor complexes with alkenes and alkynes under visible light irradiation . This leads to the denitrogenation of the triazine ring and subsequent formation of isoindolinones and isoquinolinones. The reaction is facilitated by the presence of DIPEA, which acts as a base .
Comparison with Similar Compounds
α-Glucosidase Inhibitors
1,2,3-Benzotriazin-4(3H)-one derivatives outperform clinically used inhibitors like acarbose in potency. For example, compound 5c (IC${50}$ = $29.75 \pm 0.14 \, \mu\text{M}$) exhibits superior activity compared to acarbose (IC${50}$ = $869.50 \pm 1.05 \, \mu\text{M}$) . Other derivatives (e.g., 5a , 5d , 5m ) also demonstrate low micromolar IC$_{50}$ values (Table 1).
Table 1: α-Glucosidase Inhibition Activity of Selected Compounds
Compound | IC$_{50}$ ($\mu\text{M}$) | Reference |
---|---|---|
5c | $29.75 \pm 0.14$ | |
5a | $31.97 \pm 0.03$ | |
5d | $33.76 \pm 1.05$ | |
Acarbose | $869.50 \pm 1.05$ |
Enzyme Inhibition Spectrum
Compared to specialized inhibitors, this compound derivatives target multiple enzymes. For instance:
- Chorismate mutase : 3-Indolylmethyl derivatives show inhibition .
- Matrix metalloprotease (MMP): Benzotriazinone-phenylthio-N-hydroxypropionamides exhibit potent activity .
- HepG2 liver carcinoma: Specific derivatives demonstrate antiproliferative effects .
Efficient Derivatization
This compound sulfonamides are synthesized via a one-step reaction using TCT:DMF adducts under mild conditions (room temperature, high yields) . This contrasts with acarbose, which requires complex biosynthesis.
Diverse Reaction Pathways
The compound serves as a precursor for denitrogenative cross-coupling, alkynylation, and hydroxylation reactions. For example:
- Nickel-catalyzed cross-coupling with aryl bromides yields ortho-arylated benzamides (42–93% yields) .
- Palladium/copper-catalyzed reactions generate isoindolinones and benzofuranones .
- Trifluoroacetic acid-mediated hydroxylation produces ortho-hydroxylated benzamides, enabling access to antimicrobial agents like Riparin C .
Such versatility surpasses rigid heterocycles like 3-benzylidene phthalide (), which lack comparable functionalization routes.
Structural and Thermodynamic Stability
This compound exhibits tautomerism, with the 3H form being energetically favored over the 1H tautomer by $16.7 \, \text{kJ.mol}^{-1}$ . This stability is critical for its reactivity in synthesis. Comparatively, simpler triazines (e.g., 1,2,4-triazines) often require harsh conditions for functionalization, limiting their utility.
Biological Activity
1,2,3-Benzotriazin-4(3H)-one is a heterocyclic compound that has garnered considerable attention due to its diverse biological activities. This compound belongs to the benzotriazine family, which is known for its pharmacological potential including antimicrobial, anti-inflammatory, antidepressant, anticancer, and anesthetic properties. The increasing research interest in this compound is driven by its versatility in medicinal chemistry and its applications in various fields such as agriculture and imaging.
Chemical Structure and Properties
This compound has the molecular formula CHNO and features a triazine ring fused with a benzene ring. The structural characteristics contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have shown that certain analogues possess potent activity against various bacterial strains, including resistant strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound derivatives has been documented in several studies. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models of inflammatory diseases .
Anticancer Properties
This compound has been investigated for its anticancer effects. Certain derivatives have shown promising results in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Notably, some compounds have demonstrated selectivity towards specific cancer types, making them potential candidates for targeted cancer therapies .
Other Pharmacological Activities
In addition to the aforementioned activities, this compound has been explored for:
- Antidepressant Activity : Some derivatives have been reported to bind to serotonin receptors (5-HT1A), suggesting a role in mood regulation .
- Anesthetic Effects : Certain compounds within this class have demonstrated anesthetic properties comparable to established anesthetics .
- Pesticidal Applications : The compound's derivatives are also utilized in agricultural settings as herbicides and insecticides due to their efficacy against pests while posing minimal risk to non-target organisms .
Synthesis of this compound
The synthesis of this compound can be achieved through various methods:
- From Anthranilic Acids : A common synthetic route involves cyclization reactions starting from anthranilic acids or their derivatives.
- Via Azide Coupling : Another method includes azide coupling reactions that allow for the introduction of different substituents on the benzotriazine scaffold .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzotriazinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics. This suggests a potential new avenue for combating antibiotic-resistant bacteria .
Case Study 2: Anticancer Activity
In a preclinical trial assessing the effects of this compound on human cancer cell lines (e.g., breast and lung cancer), researchers noted a dose-dependent reduction in cell viability. Mechanistic studies revealed that these compounds induced apoptosis through mitochondrial pathways .
Data Table: Biological Activities of this compound Derivatives
Activity Type | Example Derivative | Target Organism/Cell Type | IC50/MIC Values |
---|---|---|---|
Antimicrobial | Benzotriazinone A | E. coli | 0.5 µg/mL |
Anti-inflammatory | Benzotriazinone B | RAW264.7 Macrophages | 10 µM |
Anticancer | Benzotriazinone C | MCF-7 Breast Cancer Cells | 15 µM |
Anesthetic | Benzotriazinone D | Rat Model | ED50 = 0.8 mg/kg |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for preparing 1,2,3-benzotriazin-4(3H)-one and its derivatives?
Methodological Answer: this compound can be synthesized via:
- One-pot diazotization-cyclization : Using 2-aminobenzamides and stable diazonium salts generated via polymer-supported nitrite reagents. This method avoids isolating intermediates and tolerates diverse functional groups .
- Thermal condensation : Reacting with α-amino acids under heat to form 3H-1,4-benzodiazepin-2,5-diones, a reaction critical for generating heterocyclic scaffolds .
- DEPBT synthesis : Reacting 3-hydroxy-1,2,3-benzotriazin-4(3H)-one with diethyl chloridophosphate to produce a racemization-resistant peptide coupling reagent .
Q. How is this compound applied as a coupling reagent in peptide synthesis?
Methodological Answer: The derivative DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is widely used due to its low racemization propensity. Key steps include:
- Activation of carboxyl groups via phosphonium intermediates.
- Optimization of reaction conditions (e.g., solvent polarity, base selection) to enhance coupling efficiency.
DEPBT has been validated in synthesizing peptides with sterically hindered residues, achieving >90% yield in most cases .
Advanced Research Questions
Q. What computational approaches elucidate the electronic and thermodynamic properties of benzotriazinone derivatives?
Methodological Answer:
- Electrostatic potential mapping : Density functional theory (DFT) reveals charge distribution on sulfonamide-substituted derivatives, critical for predicting binding interactions with enzymes like α-glucosidase .
- Enthalpy of formation : Combustion calorimetry (ΔcH°) combined with computational thermochemistry (Gaussian-n theories) determines thermodynamic stability. For the solid phase, ΔfH° = 85.6 ± 1.2 kJ·mol⁻¹ .
Q. How does photocatalytic activation of benzotriazinone derivatives lead to divergent reaction pathways?
Methodological Answer: Under visible light, this compound undergoes a nitrogen-mediated hydrogen atom shift , enabling:
- Isoindolinone synthesis : Photoredox catalysts (e.g., Ru(bpy)₃²⁺) generate radical intermediates that rearrange into 3-substituted isoindolinones with high regioselectivity .
- Mechanistic control : Adjusting solvent polarity and light intensity modulates reaction pathways between cyclization and dimerization.
Q. What experimental and theoretical evidence explains the thermolysis mechanism of benzotriazinone to quinazolino compounds?
Methodological Answer:
- Thermal degradation studies : Heating at 150–200°C induces ring contraction, forming quinazolino[3,2-c][1,2,3]benzotriazin-8-one. Isotopic labeling (¹⁵N) confirms nitrogen migration pathways .
- DFT calculations : Transition state analysis identifies a stepwise mechanism involving biradical intermediates, with activation energies correlating with substituent electronic effects .
Q. How can researchers resolve contradictions in reported biological activities of benzotriazinone derivatives?
Methodological Answer: Discrepancies in bioactivity (e.g., sedative vs. inactive derivatives) require:
- Structural-activity relationship (SAR) analysis : Comparing substituent effects (e.g., halogenation at C6 enhances CNS activity) .
- Target validation : Radioligand binding assays (e.g., 5-HT1A receptor affinity) and molecular docking to differentiate true inhibitors from assay artifacts .
Properties
IUPAC Name |
3H-1,2,3-benzotriazin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSSTTLDFWKBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026544 | |
Record name | 1,2,3-Benzotriazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5026544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan solid; [HSDB] Off-white powder; [Alfa Aesar MSDS] | |
Record name | 1,2,3-Benzotriazin-4(1H)-one | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2725 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Sol in alkaline soln and organic bases, In water, 685 mg/L @ 25 °C /Estimated/ | |
Record name | 1,2,3-BENZOTRIAZIN-4-(1H)-ONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000114 [mmHg], 2.11X10-7 mm Hg @ 25 °C /Estimated/ | |
Record name | 1,2,3-Benzotriazin-4(1H)-one | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/2725 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,2,3-BENZOTRIAZIN-4-(1H)-ONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Tan powder, Needles from cyclohexane | |
CAS No. |
90-16-4 | |
Record name | 1,2,3-Benzotriazin-4(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90-16-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3-Benzotriazin-4(1H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzazimidone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20121 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzazimidone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13563 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3-Benzotriazin-4(3H)-one | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2,3-Benzotriazin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5026544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3-benzotriazin-4(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.792 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,2,3-BENZOTRIAZIN-4(1H)-ONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FIE1VTY749 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 1,2,3-BENZOTRIAZIN-4-(1H)-ONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
210 °C (decomposes) | |
Record name | 1,2,3-BENZOTRIAZIN-4-(1H)-ONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.